Boc-D-asp(oall)-OH
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Overview
Description
Boc-D-asp(oall)-OH: tert-butoxycarbonyl-D-aspartic acid allyl ester , is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. This compound is particularly valuable in the field of organic chemistry for the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-asp(oall)-OH typically involves the protection of the amino group of D-aspartic acid with a tert-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with allyl alcohol to form the allyl ester. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-D-asp(oall)-OH undergoes various chemical reactions, including:
Oxidation: The allyl ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions to expose the free amino group, which can then participate in further reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products Formed:
Oxidation: Aspartic acid allyl ester.
Reduction: Aspartic acid allyl alcohol.
Substitution: D-aspartic acid.
Scientific Research Applications
Boc-D-asp(oall)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: It is employed in the study of enzyme-substrate interactions and protein folding.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and biopolymers.
Mechanism of Action
The mechanism of action of Boc-D-asp(oall)-OH involves the protection of the amino group of aspartic acid, allowing for selective reactions at other functional groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, enabling the synthesis of complex peptides and proteins. The allyl ester group provides additional protection for the carboxyl group, which can be selectively removed using palladium-catalyzed reactions .
Comparison with Similar Compounds
Boc-D-aspartic acid benzyl ester: Similar in structure but with a benzyl ester group instead of an allyl ester group.
Boc-D-aspartic acid methyl ester: Contains a methyl ester group instead of an allyl ester group.
Boc-D-aspartic acid ethyl ester: Contains an ethyl ester group instead of an allyl ester group.
Uniqueness: Boc-D-asp(oall)-OH is unique due to its allyl ester group, which provides additional stability and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective deprotection of functional groups is crucial .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-5-6-18-9(14)7-8(10(15)16)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMNSEVEWIDHND-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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